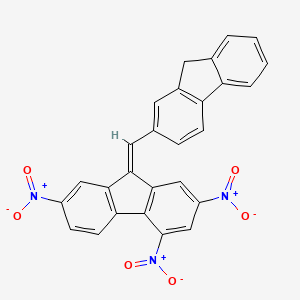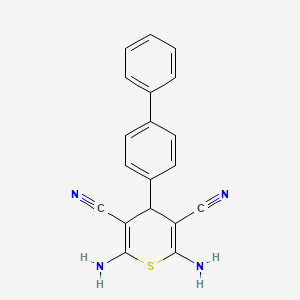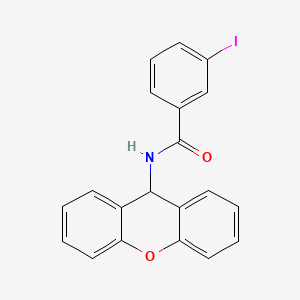![molecular formula C17H15F2N3O2 B11561731 (3E)-N-(4-fluorophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11561731.png)
(3E)-N-(4-fluorophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-(4-FLUOROPHENYL)-3-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE: is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(4-FLUOROPHENYL)-3-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with formic acid to form 4-fluorophenylformamide.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3-aminobutanamide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and phenyl groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted phenyl derivatives can be obtained.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It is explored for its potential in creating advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving fluorinated compounds.
Industry:
Polymer Production: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (3E)-N-(4-FLUOROPHENYL)-3-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
- (3E)-N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
Uniqueness:
- Fluorine Substitution: The presence of fluorine atoms distinguishes (3E)-N-(4-FLUOROPHENYL)-3-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE from its analogs, providing unique electronic properties that can enhance its reactivity and binding affinity.
- Chemical Stability: Fluorine atoms contribute to the compound’s chemical stability, making it more resistant to metabolic degradation.
Propriétés
Formule moléculaire |
C17H15F2N3O2 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
4-fluoro-N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H15F2N3O2/c1-11(10-16(23)20-15-8-6-14(19)7-9-15)21-22-17(24)12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
Clé InChI |
KMSIIFIHOQGUPT-SRZZPIQSSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)F)/CC(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)F)CC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dichlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide](/img/structure/B11561665.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B11561675.png)
![6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11561677.png)
![3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B11561684.png)
![N'-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11561689.png)
![5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11561690.png)
![1-[4-(Decyloxy)phenyl]-3-(4-phenylbutyl)urea](/img/structure/B11561695.png)
![methyl 2-{[(3E)-3-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11561696.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561697.png)
![N-(3-bromophenyl)-4-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11561698.png)

![3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11561710.png)
